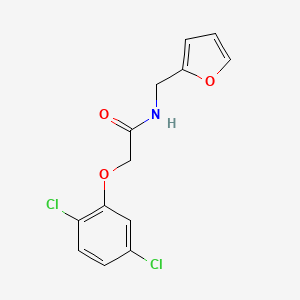

![molecular formula C23H22N6O B5579685 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide often involves multiple steps, starting from basic heterocyclic structures. For instance, the synthesis of related pyridazino and pyrazolo derivatives can begin with the formation of carboxylic acid derivatives, followed by reactions with amines to yield corresponding anilides. Further reactions might involve the use of ethyl chloroformate, sodium azide, and triethylamine to produce carbonyl azides, which can undergo Curtius rearrangement to afford carbamates. These intermediates can then be converted into desired products through reactions with acid chlorides or other agents (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category is complex, often featuring multiple rings and functional groups. Structural analysis, such as crystal structure determination, plays a crucial role in understanding the spatial arrangement of atoms within the molecule. For related compounds, such analysis can reveal the conformation of the pyrazole ring and its orientation relative to other structural motifs in the molecule. Techniques like X-ray diffraction are instrumental in elucidating these structural details (Liu et al., 2016).

Chemical Reactions and Properties

The chemical behavior of N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide and similar compounds is influenced by their functional groups. Reactions involving the carboxamide, pyrazole, and pyridazine moieties can lead to a variety of products, depending on the reactants and conditions employed. These reactions can include nucleophilic substitutions, condensations, and cyclizations, which can be leveraged to synthesize a wide range of derivatives with diverse biological activities (Ahmed et al., 2002).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Several studies have been dedicated to synthesizing new derivatives with potential antimicrobial properties. For instance, a study by Bhuiyan et al. (2006) involved the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety through the reaction of heteroaromatic o-aminonitrile, resulting in compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006). Similarly, El-Mariah et al. (2006) synthesized a series of 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, which exhibited antimicrobial activity against various microorganisms (El-Mariah et al., 2006).

Anticancer Activity

The development of compounds with anticancer properties is another significant area of research. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic activities against cancer cell lines, displaying potential as anticancer agents (Rahmouni et al., 2016). Hassan et al. (2014) also reported the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further emphasizing the anticancer potential of such compounds (Hassan et al., 2014).

Anti-Inflammatory Activity

Research into the anti-inflammatory properties of compounds is also noteworthy. For example, the study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings, revealing moderate to good binding energies indicative of potential anti-inflammatory activities (Flefel et al., 2018).

Wirkmechanismus

While the specific mechanism of action for this compound is not known, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c1-17-13-16-29(28-17)22-12-11-21(26-27-22)24-14-15-25-23(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-13,16H,14-15H2,1H3,(H,24,26)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVADHSPLDNVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)